molecular formula C33H47N3O10 B13163011 tert-butyl N-(6-benzamidohexyl)-N-[3-oxo-3-[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanilino]propyl]carbamate

tert-butyl N-(6-benzamidohexyl)-N-[3-oxo-3-[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanilino]propyl]carbamate

Cat. No.: B13163011
M. Wt: 645.7 g/mol
InChI Key: QRCRIEJNJNRMSJ-AUNDWGALSA-N
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Description

The compound “tert-butyl N-(6-benzamidohexyl)-N-[3-oxo-3-[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanilino]propyl]carbamate” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including carbamate, benzamido, and oxan-2-yl groups, which contribute to its unique chemical properties and reactivity.

Properties

Molecular Formula

C33H47N3O10

Molecular Weight

645.7 g/mol

IUPAC Name

tert-butyl N-(6-benzamidohexyl)-N-[3-oxo-3-[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanilino]propyl]carbamate

InChI

InChI=1S/C33H47N3O10/c1-33(2,3)46-32(43)36(19-10-5-4-9-18-34-30(42)22-11-7-6-8-12-22)20-17-26(38)35-23-13-15-24(16-14-23)44-31-29(41)28(40)27(39)25(21-37)45-31/h6-8,11-16,25,27-29,31,37,39-41H,4-5,9-10,17-21H2,1-3H3,(H,34,42)(H,35,38)/t25-,27+,28+,29-,31+/m1/s1

InChI Key

QRCRIEJNJNRMSJ-AUNDWGALSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(CCCCCCNC(=O)C1=CC=CC=C1)CCC(=O)NC2=CC=C(C=C2)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CC(C)(C)OC(=O)N(CCCCCCNC(=O)C1=CC=CC=C1)CCC(=O)NC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “tert-butyl N-(6-benzamidohexyl)-N-[3-oxo-3-[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanilino]propyl]carbamate” typically involves multi-step organic synthesis. The process may start with the preparation of intermediate compounds, followed by coupling reactions to form the final product. Common reagents and catalysts used in these reactions include tert-butyl carbamate, benzoyl chloride, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The presence of hydroxyl groups allows for oxidation reactions, potentially forming ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The benzamido and carbamate groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biomolecules, such as proteins or nucleic acids. Its structural features could allow it to act as a ligand or inhibitor in biochemical assays.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets may make it a candidate for drug development.

Industry

In industrial applications, the compound may be used in the production of specialty chemicals, pharmaceuticals, or materials with specific properties.

Mechanism of Action

The mechanism of action of “tert-butyl N-(6-benzamidohexyl)-N-[3-oxo-3-[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanilino]propyl]carbamate” would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(6-aminohexyl)-N-[3-oxo-3-[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanilino]propyl]carbamate
  • tert-butyl N-(6-benzamidohexyl)-N-[3-oxo-3-[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanilino]ethyl]carbamate

Uniqueness

The uniqueness of “tert-butyl N-(6-benzamidohexyl)-N-[3-oxo-3-[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanilino]propyl]carbamate” lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

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